molecular formula C16H15N3O2S B2441584 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol CAS No. 2380169-88-8

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol

Cat. No. B2441584
CAS RN: 2380169-88-8
M. Wt: 313.38
InChI Key: KGGUTEKLGLWXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. It has been found to inhibit B-cell receptor signaling and has shown promising results in preclinical studies for the treatment of B-cell malignancies.

Mechanism of Action

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol works by inhibiting the Bruton's tyrosine kinase (BTK) enzyme, which plays a critical role in B-cell receptor signaling. By inhibiting BTK, 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol blocks downstream signaling pathways, leading to decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been found to have minimal off-target effects and does not affect other kinases involved in B-cell receptor signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol is its specificity for BTK, which makes it a promising therapeutic agent for B-cell malignancies. However, its efficacy in clinical trials is still being evaluated, and more research is needed to fully understand its potential benefits and limitations.

Future Directions

There are several potential future directions for research on 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol. One area of interest is the development of combination therapies that incorporate 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol with other targeted agents or immunotherapies. Another area of research is the identification of biomarkers that can predict response to 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol, which could help to personalize treatment for patients with B-cell malignancies. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol in different types of B-cell malignancies.

Synthesis Methods

The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol involves several steps, including the formation of a benzofuran ring, a thienopyrimidine ring, and the attachment of an ethanolamine group. The synthesis can be carried out using a variety of methods, including palladium-catalyzed coupling reactions and Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol has been extensively studied in preclinical models for its potential therapeutic applications. It has shown efficacy in inhibiting B-cell receptor signaling and has demonstrated antitumor activity in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-13(10-1-2-14-11(7-10)3-5-21-14)8-17-16-15-12(4-6-22-15)18-9-19-16/h1-2,4,6-7,9,13,20H,3,5,8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGUTEKLGLWXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC3=NC=NC4=C3SC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol

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